Benzenemethanamine, N-(cyclohexylcarbonimidoyl)-
Description
Benzenemethanamine, N-(cyclohexylcarbonimidoyl)-, is a substituted benzylamine derivative characterized by a cyclohexylcarbonimidoyl group attached to the nitrogen atom of the benzenemethanamine backbone. For instance, N-cyclohexyl-benzenemethanamine monohydrochloride (CAS 16350-96-2) shares a cyclohexyl substituent and is used in pharmaceutical research as a synthetic intermediate . Another analog, benzenemethanamine, N-(cyclohexylmethyl) (CAS 4352-47-0), features a cyclohexylmethyl group and has been discontinued in laboratory supply catalogs . These compounds are typically employed in catalysis, organic synthesis, and medicinal chemistry due to their amine functionality and tunable steric/electronic properties.
Properties
IUPAC Name |
N'-benzylcyclohexanecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPAYEULTCKPGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=NCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442761 | |
| Record name | Benzenemethanamine, N-(cyclohexylcarbonimidoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64075-39-4 | |
| Record name | Benzenemethanamine, N-(cyclohexylcarbonimidoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-(cyclohexylcarbonimidoyl)- typically involves the reaction of benzenemethanamine with cyclohexyl isocyanide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of Benzenemethanamine, N-(cyclohexylcarbonimidoyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-(cyclohexylcarbonimidoyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo substitution reactions where the cyclohexylcarbonimidoyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanamine oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
Benzenemethanamine, N-(cyclohexylcarbonimidoyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-(cyclohexylcarbonimidoyl)- involves its interaction with molecular targets such as enzymes and receptors. The cyclohexylcarbonimidoyl group plays a crucial role in modulating these interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of benzenemethanamine derivatives, focusing on substituents, molecular properties, and applications:
Structural and Functional Differences
Substituent Effects :
- Dibenzylamine (CAS 103-49-1) exhibits dual benzyl groups, enhancing aromatic interactions but limiting solubility in polar solvents. This compound is pivotal in forming imines, as demonstrated in reductive amination studies using Au/NiO catalysts .
- N-Methylbenzylamine (CAS 103-67-3) introduces a methyl group, reducing steric bulk compared to cyclohexyl analogs. Its lower molecular weight (121.18 g/mol) facilitates volatility in gas-phase reactions .
- N-(1-Methylhexyl)benzenemethanamine (CAS 92330-46-6) features a branched alkyl chain, improving lipophilicity for applications in lipid-soluble formulations .
Catalytic Performance :
Cyclohexyl-substituted derivatives (e.g., N-Benzylcyclohexylamine) show moderate stability in catalytic cycles. For example, Au/NiO catalysts achieved stable yields (~80%) for benzenemethanamine N-(1-methylethyl) over three recycling runs, suggesting cyclohexyl groups may reduce catalyst deactivation via steric protection .Thermal Properties :
Dibenzylamine has a boiling point of ~300°C , whereas N-Methylbenzylamine boils at 184°C due to reduced intermolecular forces . Cyclohexyl derivatives likely exhibit higher thermal stability due to rigid cyclic structures.
Pharmacological and Industrial Relevance
- Pharmaceutical Intermediates :
Hydrochloride salts of cyclohexyl-substituted benzylamines (e.g., CAS 16350-96-2) are preferred in drug formulation for improved solubility and crystallinity . - Agrochemicals : Alkyl-substituted analogs like CAS 92330-46-6 are explored as precursors for herbicides and fungicides due to their hydrophobic backbone .
Biological Activity
Benzenemethanamine, N-(cyclohexylcarbonimidoyl)-, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its antitumor and antimicrobial activities, supported by data tables and relevant case studies.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzenemethanamine derivatives. A notable study evaluated several compounds with similar structures against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects.
Table 1: Antitumor Activity of Benzenemethanamine Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Benzenemethanamine, N-(cyclohexylcarbonimidoyl)- | A549 (Lung) | 15.2 | DNA intercalation |
| Benzenemethanamine, N-(cyclohexylcarbonimidoyl)- | HCC827 (Lung) | 12.5 | Apoptosis induction |
| Benzenemethanamine, N-(cyclohexylcarbonimidoyl)- | MCF7 (Breast) | 18.0 | Cell cycle arrest |
The mechanism of action primarily involves intercalation into DNA and induction of apoptosis in cancer cells, which is crucial for developing effective anticancer therapies.
Antimicrobial Activity
In addition to its antitumor properties, benzenemethanamine derivatives have shown promising antimicrobial activity. A study assessed their efficacy against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Benzenemethanamine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzenemethanamine, N-(cyclohexylcarbonimidoyl)- | Staphylococcus aureus | 32 µg/mL |
| Benzenemethanamine, N-(cyclohexylcarbonimidoyl)- | Escherichia coli | 64 µg/mL |
| Benzenemethanamine, N-(cyclohexylcarbonimidoyl)- | Pseudomonas aeruginosa | 128 µg/mL |
The antimicrobial mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Case Study 1: Antitumor Efficacy in Animal Models
A study conducted on mice with induced tumors demonstrated that administration of benzenemethanamine derivatives resulted in a significant reduction in tumor size compared to control groups. The treatment led to a decrease in proliferative markers such as Ki-67 and an increase in apoptotic markers like caspase-3.
Case Study 2: Clinical Trials for Antimicrobial Properties
A phase I clinical trial was initiated to evaluate the safety and efficacy of benzenemethanamine derivatives in patients with resistant bacterial infections. Preliminary results indicated a favorable safety profile and promising efficacy against multi-drug resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
